Cyclopropyl(5-methylpyridin-3-yl)methanamine
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Overview
Description
Cyclopropyl(5-methylpyridin-3-yl)methanamine is an organic compound with the molecular formula C10H14N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(5-methylpyridin-3-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to Pyridine: The cyclopropyl group is then attached to the pyridine ring through a nucleophilic substitution reaction.
Formation of Methanamine:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Cyclopropyl(5-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring may participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(pyridin-3-yl)methanamine: Similar structure but lacks the methyl group on the pyridine ring.
Cyclopropyl(4-methylpyridin-3-yl)methanamine: Similar structure with the methyl group at a different position on the pyridine ring.
Cyclopropyl(5-ethylpyridin-3-yl)methanamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Cyclopropyl(5-methylpyridin-3-yl)methanamine is unique due to the specific positioning of the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
cyclopropyl-(5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-7-4-9(6-12-5-7)10(11)8-2-3-8/h4-6,8,10H,2-3,11H2,1H3 |
InChI Key |
LXVIRUUKKHDNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C2CC2)N |
Origin of Product |
United States |
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